No Direct Biological Activity Data Available for CAS 1286697-11-7
A comprehensive search of patent and primary literature databases failed to identify any quantitative biological assay data for 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine (CAS 1286697-11-7). While the 1,2,4-oxadiazole-azetidine scaffold is claimed as sphingosine-1-phosphate (S1P) receptor modulators in patent US 8,859,598 by Allergan, Inc., the specific compound with a pyrazine-2-carbonyl substituent is not listed among the exemplified compounds in that patent [1]. No IC50, EC50, Ki, or % inhibition values at any biological target could be located for this exact structure. This represents an evidence gap for procurement specialists seeking to prioritize this compound over analogs for biological screening campaigns.
| Evidence Dimension | Biological activity (any target) |
|---|---|
| Target Compound Data | No data available from primary literature or patents |
| Comparator Or Baseline | Closest structural analogs in US 8,859,598 exhibit S1P receptor modulation; specific IC50 values not reported for pyrazine-containing analogs |
| Quantified Difference | Not calculable |
| Conditions | N/A — no assay data located |
Why This Matters
Without biological activity data, procurement decisions must rely solely on structural identity and chemical purity specifications, precluding evidence-based selection over close analogs for target-based screening.
- [1] Allergan, Inc. 1, 2, 4-oxadiazoles azetidine derivatives as sphingosine-1 phosphate receptors modulators. US Patent 8,859,598, issued October 14, 2014. View Source
